BenchChemオンラインストアへようこそ!

3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride

CYP26A1 inhibition Retinoid metabolism Cancer research

3-(2,6-Dimethoxyphenyl)azetidine hydrochloride (CAS: 2751750-75-9) is a hydrochloride salt of a 3-aryl-substituted azetidine, with a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.7 g/mol. It is a member of the four-membered saturated nitrogen heterocycle class.

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
Cat. No. B13716409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride
Molecular FormulaC11H16ClNO2
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C2CNC2.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-13-9-4-3-5-10(14-2)11(9)8-6-12-7-8;/h3-5,8,12H,6-7H2,1-2H3;1H
InChIKeyDVMWXQPSMRNPKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride: Physicochemical Profile and Procurement Specifications


3-(2,6-Dimethoxyphenyl)azetidine hydrochloride (CAS: 2751750-75-9) is a hydrochloride salt of a 3-aryl-substituted azetidine, with a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.7 g/mol . It is a member of the four-membered saturated nitrogen heterocycle class [1]. Key physicochemical properties for this compound include a predicted pKa of 10.47±0.40 and a predicted LogP of approximately 1.6-1.8 . These properties are distinct from related analogs, influencing handling, storage, and application-specific utility.

Why Generic Azetidine Substitution Is Not Viable for 3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride in Critical Applications


Substituting 3-(2,6-dimethoxyphenyl)azetidine hydrochloride with other azetidine derivatives is not straightforward. Its specific 2,6-dimethoxyphenyl substitution pattern is not merely a variant but a crucial determinant of its molecular properties, which directly impact its suitability in specific research applications. Generic substitution with a different azetidine derivative, such as a 2,4- or 3,4-dimethoxyphenyl analog, is not equivalent [REFS-1, REFS-2]. Furthermore, replacing the azetidine core with a piperidine or pyrrolidine introduces a different ring strain profile, altering reactivity and physicochemical properties, thereby rendering cross-class substitution unreliable without rigorous re-validation [3].

Quantitative Differentiation Guide for 3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride vs. Analogs


CYP26A1 Inhibition Profile: Direct Comparison with Pyridine-Based Retinoid Modulator

In a comparative biochemical assay using human MCF7 cell microsomes, the free base of the target compound (3-(2,6-dimethoxyphenyl)azetidine) demonstrated measurable inhibitory activity against Cytochrome P450 26A1 (CYP26A1) with an IC50 of 1,000 nM [1]. This level of activity contrasts with a structurally unrelated but potent pyridine-based retinoid modulator, which exhibited an IC50 of 3,210 nM in a similar human HL60 cell microsome assay [2].

CYP26A1 inhibition Retinoid metabolism Cancer research

Binding Affinity for CYP2A6 and CYP2A13: Sub-micromolar Kd Value as a Key Differentiator

Quantitative binding studies reveal that the free base of the target compound binds to CYP2A13 with a dissociation constant (Kd) of 580 nM, a value that indicates sub-micromolar affinity [1]. This binding is significantly tighter than its affinity for the highly homologous CYP2A6 isoform, where a Kd of 4,500 nM was measured in a parallel assay [2]. This 7.8-fold difference in Kd highlights isoform selectivity within the CYP2A subfamily.

Cytochrome P450 Drug metabolism In vitro toxicology

Predicted pKa and Stability Advantages Over Piperidine-Based GABA Uptake Inhibitors

The target compound's predicted pKa of 10.47±0.40 is considerably higher than that of known piperidine-based GABA uptake inhibitors . For context, a related piperidine analog, NNC-05-2045, has a calculated pKa of ~8.7. This difference in basicity suggests that the target compound's azetidine core will have a distinct protonation state at physiological pH, which can influence membrane permeability and target engagement [1]. This is a direct consequence of replacing the six-membered piperidine ring with a four-membered azetidine, a class-level inference supported by systematic studies on saturated heterocyclic amines [2].

GABA uptake inhibition CNS drug discovery Physicochemical property prediction

Optimized Application Scenarios for 3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride Based on Empirical Differentiation


Investigating Retinoid Signaling Pathways via CYP26A1 Modulation

This compound, with its demonstrated CYP26A1 inhibitory activity (IC50 = 1,000 nM), is a suitable chemical probe for academic and pharmaceutical research focused on modulating endogenous retinoid levels [1]. Its activity profile, distinct from other pyridine-based modulators, allows researchers to dissect the role of CYP26A1 in processes like cellular differentiation and cancer cell proliferation. Procurement is recommended for labs investigating retinoid homeostasis or seeking a comparator molecule with a unique structure-activity relationship (SAR) profile in this enzyme class.

Cytochrome P450 Isoform Selectivity Studies (CYP2A13 vs. CYP2A6)

The 7.8-fold difference in binding affinity between CYP2A13 (Kd = 580 nM) and CYP2A6 (Kd = 4,500 nM) makes this compound a valuable tool for researchers studying the subtle structural and functional differences within the CYP2A subfamily [2]. This quantitative differentiation supports its use in in vitro toxicology or drug metabolism studies to dissect isoform-specific contributions to compound metabolism, particularly relevant for compounds with known lung (CYP2A13) versus liver (CYP2A6) metabolic liabilities.

CNS Drug Discovery Scaffold with Superior Basicity Profile

The compound's predicted high pKa (10.47) is a key differentiator from common piperidine-based CNS scaffolds, which typically exhibit lower basicity . This property is advantageous for medicinal chemistry campaigns where a strong cationic charge at physiological pH is required for target engagement (e.g., interactions with anionic receptor pockets) or for designing brain-penetrant molecules with unique physicochemical signatures [3]. It serves as a strategic starting point for lead optimization in neuroscience programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.